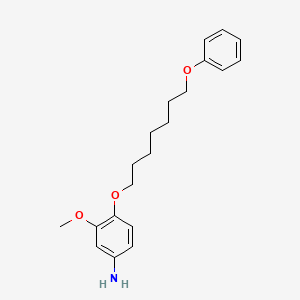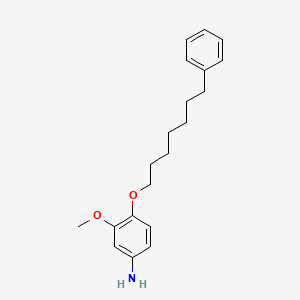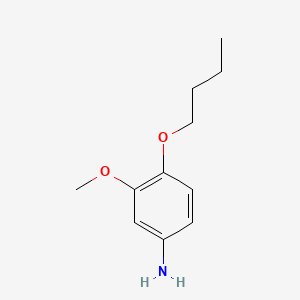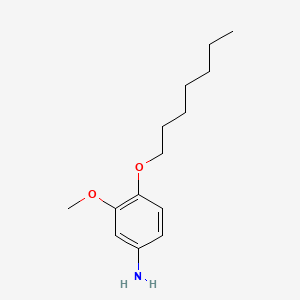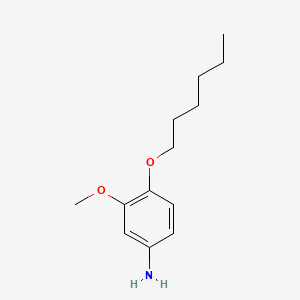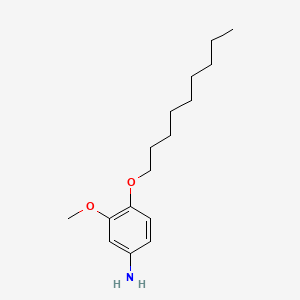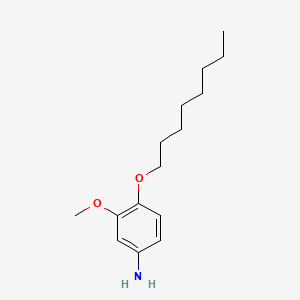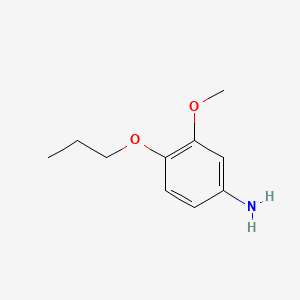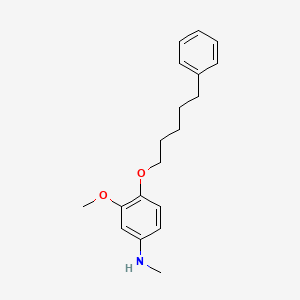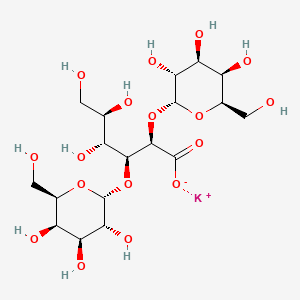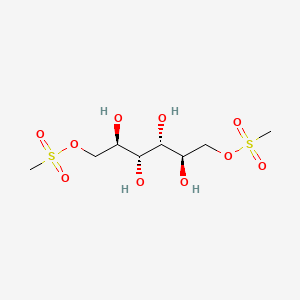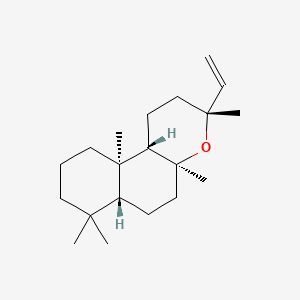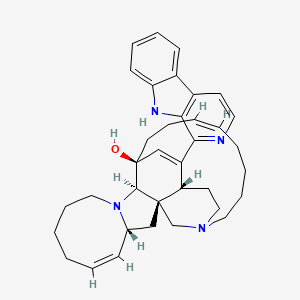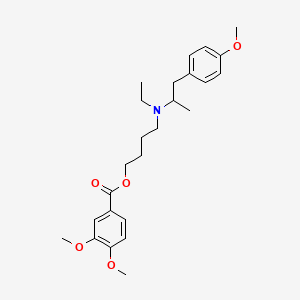
Mébévérine
Vue d'ensemble
Description
La mébévérine est un médicament principalement utilisé pour soulager les symptômes du syndrome du côlon irritable (SCI) et d'autres troubles gastro-intestinaux. Elle agit comme un antispasmodique, relaxant les muscles dans et autour de l'intestin pour soulager la douleur et l'inconfort associés à ces affections .
Applications De Recherche Scientifique
Mebeverine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of ester hydrolysis and amine synthesis.
Biology: Researchers use mebeverine to study the effects of antispasmodic drugs on smooth muscle tissues.
Medicine: Mebeverine is extensively studied for its therapeutic effects in treating IBS and other gastrointestinal disorders.
Industry: It is used in the formulation of various pharmaceutical products aimed at treating gastrointestinal conditions
Mécanisme D'action
Target of Action
Mebeverine primarily targets the smooth muscle within the gastrointestinal tract . The smooth muscle plays a crucial role in the movement and control of food through the digestive system.
Mode of Action
Mebeverine is an anticholinergic and a musculotropic antispasmodic agent . It appears to work directly on the smooth muscle within the gastrointestinal tract . It may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors . This interaction with its targets results in the relaxation of the intestinal muscles, thereby reducing spasms and discomfort .
Biochemical Pathways
It is known that mebeverine can affect the calcium channels and muscarinic receptors in the smooth muscle cells of the gastrointestinal tract . This can lead to a decrease in muscle spasms and an overall reduction in symptoms of conditions like irritable bowel syndrome.
Pharmacokinetics
Mebeverine is metabolized mostly by esterases, and almost completely . The metabolites are excreted in urine . The 200 mg modified release capsule of Mebeverine has extended release properties, as indicated by a lower Cmax, a later tmax and a longer elimination half-life than the plain tablet, while the bioavailability is optimal .
Result of Action
The primary result of Mebeverine’s action is the alleviation of symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal illnesses . By relaxing the muscles in and around the gut, it helps to reduce stomach pain, cramps, persistent diarrhea, and flatulence .
Analyse Biochimique
Biochemical Properties
Mebeverine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts by blocking fast sodium channels and slow calcium channels on the membrane of myocytes, which slows down the depolarization of the membrane and prevents the contraction of muscle fibers . Mebeverine is rapidly hydrolyzed by esterases to 3,4-dimethoxybenzoic acid (veratric acid) and mebeverine alcohol .
Cellular Effects
Mebeverine influences various types of cells and cellular processes, particularly in the gastrointestinal tract. It has a high selectivity for smooth muscles, where it relieves spasms by preventing muscle fiber contraction . This action affects cell signaling pathways, gene expression, and cellular metabolism, leading to the relaxation of smooth muscle cells and alleviation of IBS symptoms .
Molecular Mechanism
The mechanism of action of Mebeverine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Mebeverine blocks fast sodium channels and slow calcium channels, which slows down the depolarization of the membrane and prevents muscle fiber contraction . This action is crucial for its antispasmodic effects on the gastrointestinal tract.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mebeverine change over time. The drug has a biological half-life of approximately 2.5 hours, and its peak plasma concentration is reached within 1 to 3 hours after oral administration . Mebeverine undergoes substantial first-pass metabolism in the gut wall and liver, leading to the rapid appearance of its primary inactive metabolite, veratric acid, in plasma .
Dosage Effects in Animal Models
The effects of Mebeverine vary with different dosages in animal models. At therapeutic doses, Mebeverine effectively relieves smooth muscle spasms without significant adverse effects. At higher doses, toxic effects may be observed, including potential impacts on liver and kidney function .
Metabolic Pathways
Mebeverine is involved in metabolic pathways that include its rapid hydrolysis by esterases to 3,4-dimethoxybenzoic acid and mebeverine alcohol . These metabolites are further processed in the liver and excreted in urine. The drug’s metabolism involves interactions with various enzymes, including esterases and liver enzymes .
Transport and Distribution
Mebeverine is transported and distributed within cells and tissues through binding to plasma proteins. Approximately 75% of the drug is bound to plasma proteins, which facilitates its distribution to target tissues . The drug’s localization and accumulation are influenced by its binding interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of Mebeverine involves its targeting to specific compartments within smooth muscle cells. The drug’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . This localization is crucial for its therapeutic effects on smooth muscle relaxation.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate de mébévérine peut être synthétisé par une série de réactions chimiques. Une méthode courante implique la réaction du 4-méthoxyphénylacétonitrile avec le 3,4-diméthoxybenzoate d'éthyle en présence d'une base pour former le composé intermédiaire. Ce composé intermédiaire est ensuite soumis à une hydrogénation et à une estérification subséquente pour produire le chlorhydrate de this compound .
Méthodes de production industrielle
Dans les milieux industriels, le chlorhydrate de this compound est souvent produit à l'aide de réacteurs chimiques à grande échelle. Le processus implique un contrôle minutieux des conditions de réaction telles que la température, la pression et le pH pour garantir un rendement élevé et une pureté élevée. Le produit final est généralement purifié par des techniques de cristallisation et de filtration .
Analyse Des Réactions Chimiques
Types de réactions
La mébévérine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.
Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques ou du groupe ester.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la this compound, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans les études d'hydrolyse d'ester et de synthèse d'amine.
Biologie : Les chercheurs utilisent la this compound pour étudier les effets des médicaments antispasmodiques sur les tissus musculaires lisses.
Médecine : La this compound est largement étudiée pour ses effets thérapeutiques dans le traitement du SCI et d'autres troubles gastro-intestinaux.
Industrie : Elle est utilisée dans la formulation de divers produits pharmaceutiques destinés à traiter les affections gastro-intestinales
Mécanisme d'action
La this compound agit en agissant directement sur les muscles lisses du tube digestif. Bien que le mécanisme exact ne soit pas complètement compris, on pense qu'il implique plusieurs voies :
Modulation des canaux ioniques : La this compound peut diminuer la perméabilité des canaux ioniques, entraînant une relaxation musculaire.
Inhibition de la recapture de la noradrénaline : Elle peut bloquer la recapture de la noradrénaline, améliorant ses effets relaxants musculaires.
Effet anesthésique local : La this compound peut avoir un effet anesthésique local sur les muscles intestinaux.
Interaction des récepteurs muscariniques : Elle peut interagir faiblement avec les récepteurs muscariniques, contribuant à ses effets antispasmodiques
Comparaison Avec Des Composés Similaires
Composés similaires
Papavérine : Un médicament antispasmodique plus ancien ayant un mécanisme d'action similaire.
Vérapamil : Un bloqueur des canaux calciques ayant des propriétés antispasmodiques.
Dicyclomine : Un autre antispasmodique utilisé pour traiter le SCI.
Unicité
La mébévérine est unique dans son action spécifique sur les muscles lisses du tube digestif sans effets secondaires anticholinergiques systémiques importants. Cela en fait un choix privilégié pour les patients sensibles aux effets secondaires d'autres antispasmodiques .
Propriétés
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVKHNNGDFVQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2753-45-9 (hydrochloride) | |
| Record name | Mebeverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023238 | |
| Record name | Mebeverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3625-06-7 | |
| Record name | (±)-Mebeverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mebeverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mebeverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mebeverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mebeverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEBEVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


